Taxayunnansin A
Overview
Description
Taxayunnansin A is a taxane diterpenoid isolated from Taxus yunnanensis . Taxanes are well known for being the first-line therapy for breast cancer and have also been used for the treatment of ovarian, hormone-refractory prostate, head and neck, and non-small cell lung carcinomas .
Synthesis Analysis
The synthesis of taxanes has been a subject of extensive research. For instance, the total synthesis of taxuyunnanine D, a natural product, was achieved through a combination of computational modeling, reagent screening, and oxidation sequence analysis . The first three of eight C–H oxidations (at the allylic sites corresponding to C-5, C-10, and C-13) required to reach Taxol from taxadiene were accomplished .
Chemical Reactions Analysis
Taxanes, including Taxayunnansin A, are known to block cell cycle progression through centrosomal impairment, induction of abnormal spindles, and suppression of spindle microtubule dynamics . The triggering of apoptosis by aberrant mitosis or by subsequent multinucleated G1-like state related to mitotic slippage depends on the cell type and drug schedule .
Scientific Research Applications
Taxayunnansin A is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .
The structure of Taxayunnansin A and other taxanes were elucidated using spectroscopic techniques, especially 2D NMR spectra . This indicates that Taxayunnansin A is likely studied in the field of organic chemistry and medicinal chemistry for its potential therapeutic applications.
Taxayunnansin A, also known as Taxayuntin, is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .
Taxayunnansin A is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical and how to handle it safely. For Taxayunnansin A, precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions of Taxayunnansin A research could involve the development of novel taxane derivatives with significantly improved properties, development of improved tumor-targeted drug delivery, and exploration of combination therapy of taxanes in cancer treatment . Ongoing clinical trials on these compounds could also shape the future directions in this field .
properties
IUPAC Name |
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDVXNASCSGIHM-SZBOGCPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxayunnansin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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